

Practical Guide to Microinjection in Hydra Embryos: Application Notes and Protocols

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Hydia*

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This guide provides a comprehensive overview and detailed protocols for the microinjection of Hydra embryos, a powerful technique for genetic manipulation and developmental studies in this model organism. The methodology described herein is essential for creating transgenic Hydra, enabling research in areas such as gene function, cell tracking, and signaling pathways.

Introduction

Hydra, a freshwater cnidarian, is a valuable model organism for studying fundamental biological processes like regeneration, pattern formation, and stem cell biology.^{[1][2]} The ability to create transgenic Hydra through embryo microinjection has significantly advanced research, allowing for in vivo cell tracking, gene overexpression, and gene knockdown.^{[1][2][3]} This technique involves the injection of plasmid DNA into early-stage embryos, which can lead to random integration of the transgene into the genome.^{[1][2]} Subsequent asexual budding of a transgenic hatchling can then establish a stable, uniformly transgenic line.^{[2][3]}

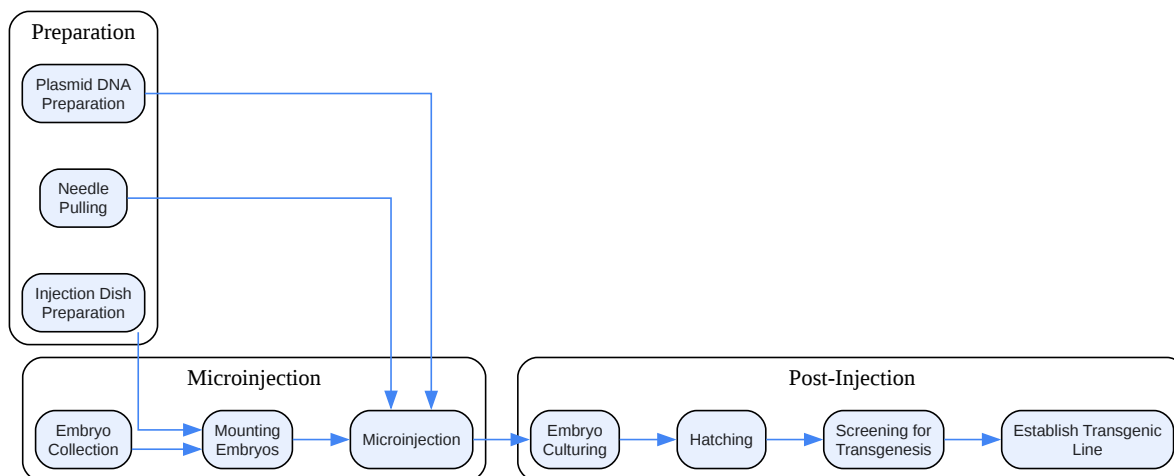
Quantitative Data Summary

The success of generating transgenic Hydra can be influenced by several factors. The following table summarizes key quantitative data gathered from established protocols.

Parameter	Value	Reference
Plasmid DNA Concentration	2.5 mg/ml	[1]
Injection Volume	Not specified, but controlled by pressure	[1]
Embryo Stage for Injection	1- to 8-cell stage	[1]
Survival Rate of Injected Embryos	~50% complete embryogenesis	[1]
Hatching Rate of Survived Embryos	50-75%	[1]
Transgenesis Rate in Hatchlings	~50% with some transgenic tissue	[1]
Overall Success Rate	10-20% of injected embryos yield a transgenic hatchling	[1][2][3]

Experimental Workflow

The overall workflow for generating transgenic Hydra via embryo microinjection is a multi-step process that requires careful preparation and execution.



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Caption: Experimental workflow for Hydra embryo microinjection.

Key Experimental Protocols

Protocol 1: Preparation of Injection Solution and Needles

Materials:

- High-speed Maxi or Midi plasmid DNA purification kit
- Nuclease-free water
- Phenol red (10% solution)
- Glass capillaries
- Micropipette puller

- Forceps

Method:

- Prepare high-quality plasmid DNA using a purification kit and concentrate it to 2.5 mg/ml by ethanol precipitation. Dissolve the final DNA pellet in nuclease-free water.[\[1\]](#)
- To prepare the injection solution, mix 3 µl of the plasmid DNA (2.5 mg/ml) with 2 µl of 10% phenol red.[\[2\]](#)
- Centrifuge the injection solution at maximum speed for 10 minutes to pellet any debris that could clog the needle.[\[2\]](#)
- Pull glass capillaries using a micropipette puller to create fine-tipped needles.[\[4\]](#)
- Under a dissecting microscope, carefully break the very tip of the needle with forceps to create a small opening.[\[2\]](#)
- Back-load the needle with approximately 0.5 µl of the injection solution using a microloader pipette tip.[\[2\]](#)

Protocol 2: Embryo Collection and Microinjection

Materials:

- Hydra AEP strain culture
- Petri dishes
- Agarose
- Hydra medium
- Dissecting microscope
- Microinjector and micromanipulator

Method:

- Embryo Collection:
 - Daily, scan the Hydra AEP culture for polyps bearing eggs.[\[1\]](#)
 - Isolate these polyps and monitor them every few hours.
 - Collect embryos for injection when they are at the 1- to 8-cell stage.[\[1\]](#)[\[5\]](#) It is crucial to inject before the formation of the cuticle, which hardens the embryo.[\[6\]](#)
- Injection Dish Preparation:
 - Create a trough in an agarose-filled petri dish to hold the embryos. This can be done by pouring 2% agarose into a dish with a glass slide placed at an angle, then removing the slide after solidification.[\[1\]](#)[\[5\]](#)
- Microinjection:
 - Arrange the collected embryos in the agarose trough of the injection dish, submerged in Hydra medium.
 - Mount the loaded needle onto the microinjector.
 - Position the needle over the embryos using the micromanipulator.
 - Carefully insert the needle into an embryo and inject a small volume of the DNA solution. The phenol red in the solution acts as a visual aid.
 - The amount of solution injected can be controlled by adjusting the pressure and duration of the injection pulse.[\[1\]](#)

Protocol 3: Post-Injection Culture and Screening

Materials:

- Hydra culture with male polyps (with testes)
- 24-well plates
- Hydra medium

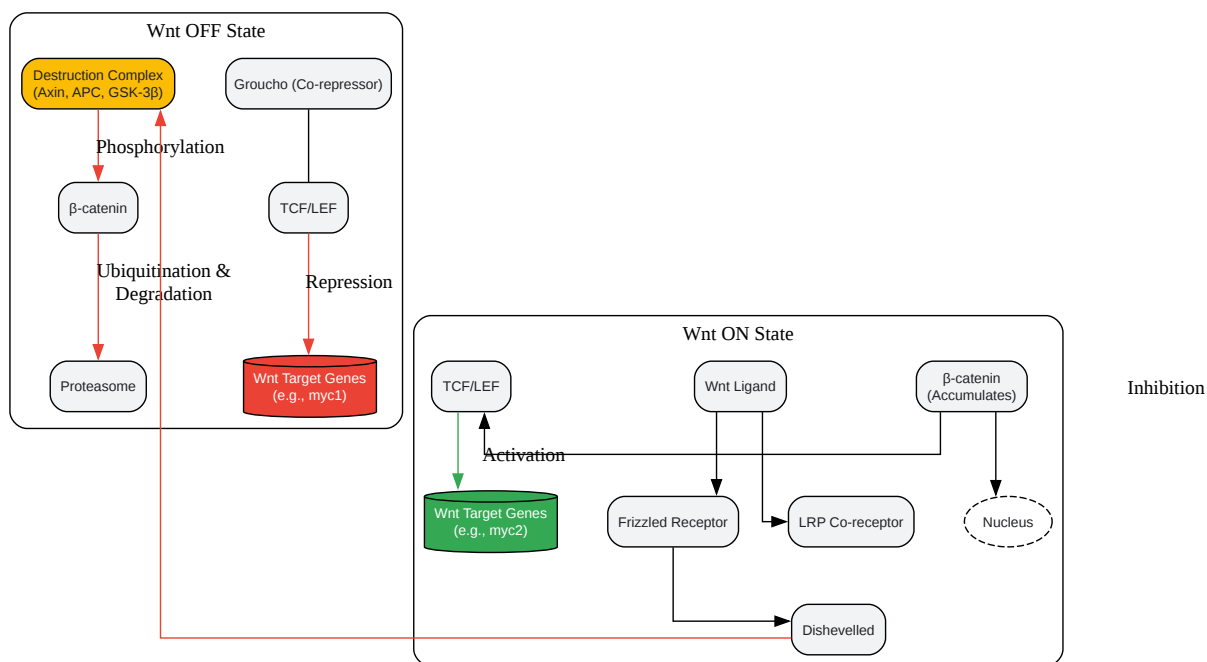
- Incubator at 18°C
- Fluorescence microscope

Method:

- After injection, transfer the embryos to a dish containing a few male Hydra to ensure fertilization.[\[1\]](#)
- Incubate the embryos at 18°C.[\[1\]](#)
- Once the embryos develop to the cuticle stage, transfer each embryo to an individual well of a 24-well plate with fresh Hydra medium.[\[1\]](#)
- Incubate the plates in the dark at 18°C for approximately two weeks.[\[1\]](#)
- After the incubation period, move the plates to a lighted area at room temperature to encourage hatching.[\[1\]](#)
- Check the plates daily for hatchlings.
- Screen the hatchlings for transgene expression (e.g., GFP) using a fluorescence microscope.[\[5\]](#)
- Isolate transgenic individuals and propagate them asexually by budding to establish a stable transgenic line.[\[1\]](#)[\[2\]](#)[\[3\]](#)

Signaling Pathway of Interest: Wnt Signaling in Hydra

The Wnt signaling pathway is crucial for head organizer activity, regeneration, and patterning in Hydra.[\[7\]](#) Microinjection is a key technique to introduce transgenes that can be used to study this pathway, for instance, by expressing fluorescent reporters under the control of Wnt-responsive promoters.



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Caption: Canonical Wnt signaling pathway in Hydra.

In the absence of a Wnt ligand, β -catenin is phosphorylated by a destruction complex (containing GSK-3 β), leading to its ubiquitination and degradation. This prevents it from entering the nucleus, and TCF/LEF transcription factors remain bound to co-repressors like Groucho, keeping Wnt target genes inactive. When a Wnt ligand binds to its Frizzled receptor and LRP co-receptor, the destruction complex is inhibited. This allows β -catenin to accumulate

in the cytoplasm and translocate to the nucleus, where it displaces co-repressors and co-activates TCF/LEF, leading to the transcription of target genes.[8] In Hydra, this pathway is known to regulate the expression of genes like myc1 and myc2.

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